Thiobenzanilide

概要

説明

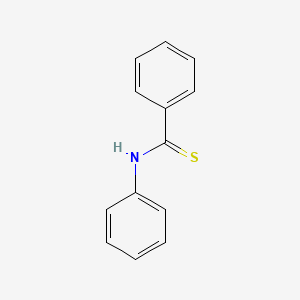

Thiobenzanilide is an organosulfur compound that has garnered significant interest due to its diverse pharmacological properties. It is characterized by the presence of a thioamide group, which imparts unique chemical and biological activities.

準備方法

Thiobenzanilide can be synthesized through various methods, with the Willgerodt-Kindler reaction being one of the most efficient. This reaction involves the condensation of aniline and benzaldehyde in the presence of sulfur and a base catalyst such as sodium sulfide nonahydrate (Na2S·9H2O). The reaction proceeds under mild conditions and yields this compound in moderate to good yields . Another common method involves the thionation of benzanilides using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

化学反応の分析

Thiobenzanilide undergoes a variety of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Coupling Reactions: This compound can undergo Eschenmoser coupling reactions with α-haloketones or α-haloesters to form various heterocyclic compounds.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiobenzanilide derivatives as anticancer agents. A notable study synthesized 18 this compound derivatives and evaluated their cytotoxic effects against melanoma (A375) and breast cancer (MCF-7) cell lines. The findings revealed that certain derivatives exhibited promising cytotoxicity, with compound 17 showing an EC50 value of 11.8 μM against A375 cells, which is comparable to established chemotherapeutic agents like doxorubicin and tamoxifen .

Key Findings:

- Compound 17 : Most effective against A375 cells (EC50 = 11.8 μM).

- Compound 15 : Highest cytotoxicity against MCF-7 cells (EC50 = 43 μM).

- Structure-activity relationship (SAR) studies indicated that specific substitutions on the this compound scaffold enhance cytotoxicity, suggesting a tailored approach for drug design .

Antifungal and Antimycotic Properties

Thiobenzanilides have also been investigated for their antifungal properties. A study demonstrated that these compounds possess strong biological activity against various fungal strains. The mechanism of action involves inducing apoptosis in fungal cells, which is critical for developing new antifungal therapies .

Notable Insights:

- Thiobenzanilides showed higher efficacy than their nitrobenzanilide counterparts in inhibiting fungal growth.

- The cytotoxic mechanism includes significant G2/M phase arrest and early apoptosis in treated cells .

Spasmolytic Activity

Another area of application for thiobenzanilides is in the modulation of spasmolytic activity. Research has shown that replacing the amide oxygen in benzanilides with sulfur significantly increases spasmolytic potency. One derivative demonstrated an IC50 value of 0.1 μM , indicating a substantial enhancement compared to its benzanilide analogs .

Summary of Findings:

- The introduction of sulfur atoms into the structure leads to increased interaction with multiple molecular targets, suggesting polypharmacological effects.

- This property makes thiobenzanilides candidates for treating gastrointestinal disorders due to their ability to relax smooth muscle .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiobenzanilides typically involves the Schotten–Baumann reaction followed by conversion to thiobenzanilides using Lawesson’s reagent. The resulting compounds can be characterized through various spectroscopic methods, including NMR and mass spectrometry.

Synthesis Overview:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Schotten–Baumann | Acid chlorides + Amines | Reflux with pyridine |

| 2 | Thioamide Formation | Lawesson’s reagent | Toluene at 90 °C |

作用機序

The mechanism of action of thiobenzanilide and its derivatives involves the inhibition of key cellular pathways. For instance, in cancer cells, this compound derivatives have been shown to inhibit the Ras-Raf-MEK-ERK signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and the type of cancer cell.

類似化合物との比較

Thiobenzanilide can be compared with other thioamide compounds such as thiobenzamide and thioacetamide. While all these compounds share the thioamide functional group, this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties . This compound derivatives have shown higher selectivity and potency against certain cancer cell lines compared to other thioamides .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in medicinal chemistry, particularly in the development of novel anticancer agents. Continued research on this compound and its derivatives is likely to yield further insights into their mechanisms of action and potential therapeutic applications.

生物活性

Thiobenzanilide, a compound belonging to the class of thiobenzanilides, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects of this compound, focusing on its anticancer, antifungal, antibacterial, and spasmolytic properties. Additionally, we will present data tables summarizing key findings from recent studies and discuss case studies that highlight the compound's therapeutic potential.

Overview of Biological Activities

Thiobenzanilides have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound derivatives on various cancer cell lines.

- Antifungal and Antimycotic Properties : These compounds have shown efficacy against fungal infections.

- Antibacterial Effects : Thiobenzanilides also possess antibacterial properties.

- Spasmolytic Activity : Some derivatives are noted for their ability to relieve spasms.

Recent research has elucidated the mechanisms through which thiobenzanilides exert their anticancer effects. For instance, a study reported that this compound derivatives induce cell cycle arrest at the G2/M phase and promote early apoptosis in human melanoma A375 cells. The disruption of mitochondrial function was identified as a precursor to apoptosis, highlighting the importance of mitochondrial integrity in mediating the cytotoxic effects of these compounds .

Case Studies

-

Study on Melanoma Cells :

- Objective : Evaluate the cytotoxic potential of novel this compound derivatives against A375 melanoma cells.

- Findings : Compounds exhibited concentration-dependent cytotoxicity with EC50 values ranging from 11.8 µM to over 100 µM. Notably, compound 17 demonstrated the highest potency with an EC50 of 11.8 µM, suggesting significant promise for further development .

-

Breast Cancer Cell Line Evaluation :

- Objective : Assess antiproliferative activity against MCF-7 breast cancer cells.

- Results : Compound 15 showed an EC50 value of 43 µM, comparable to tamoxifen's efficacy (30 µM). This indicates that certain thiobenzanilides may selectively target estrogen-dependent breast cancer cells while sparing normal cells .

Antifungal and Antibacterial Properties

Thiobenzanilides have also been explored for their antifungal and antibacterial activities. Studies indicate that compounds such as N-azolyl-2,4-dihydroxythiobenzamides exhibit comparable or superior activity against Candida species compared to established antifungals like itraconazole and fluconazole . Moreover, some derivatives have shown significant antibacterial effects against various pathogens.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of thiobenzanilides:

| Compound | Cell Line | EC50 (µM) | Activity Type | Notes |

|---|---|---|---|---|

| Compound 17 | A375 | 11.8 | Anticancer | Most potent among tested compounds |

| Compound 15 | MCF-7 | 43 | Anticancer | Selective for breast cancer |

| N-Azolyl-2,4-Dihydroxythiobenzamide | C. albicans | Not specified | Antifungal | Comparable activity to itraconazole |

| Various | Bacterial strains | Not specified | Antibacterial | Effective against multiple pathogens |

特性

IUPAC Name |

N-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQKCADLPNLYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060908 | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-04-4 | |

| Record name | Thiobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of thiobenzanilide?

A1: this compound has the molecular formula C13H11NS and a molecular weight of 213.30 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F), and mass spectrometry (MS). IR spectroscopy is particularly useful for studying the conformation of this compound, as the ν(N–H) bands can be used to determine the abundance of the Z and E conformations []. Researchers have also utilized NMR to study the transmission of substituent effects through the thiocarboxamide group in thiobenzanilides [].

Q3: What solvents are commonly used for reactions involving this compound?

A: this compound has been utilized in various solvents depending on the specific reaction. For instance, researchers have used anhydrous acetonitrile to study the electrochemical oxidation of this compound []. Other reported solvents include tetrachloromethane for IR studies [], dioxane/water mixtures for oxidation studies [], and dimethylformamide or acetonitrile for Eschenmoser coupling reactions [, ].

Q4: Can this compound act as a ligand in metal catalysis?

A: Yes, this compound can act as a ligand in metal catalysis. For example, a copper(II)-thiobenzanilide combination has been reported as a robust heterogeneous catalytic system for the synthesis of 1,4-disubstituted-1,2,3-triazoles under click conditions []. In this case, this compound acts as both a reducing agent for Cu(II) to Cu(I) and a ligand for the copper catalyst.

Q5: Have there been any computational studies on thiobenzanilides?

A: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level have been employed to investigate the conformational equilibrium of the C–N bond in 4,4′-disubstituted thiobenzanilides []. These calculations helped to understand the substituent effects on the equilibrium and provided insights into the failure of the Hammett equation to describe these effects.

Q6: How does the introduction of fluorine atoms affect the biological activity of thiobenzanilides?

A: The introduction of fluorine atoms, particularly at the 3'- and 4'- positions of thiobenzanilides, has been shown to increase their antimycobacterial activity against atypical strains [, ]. This effect is attributed to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with its biological target.

Q7: Does the substituent on the phenyl ring of this compound influence its biological activity?

A: Yes, the substituent on the phenyl ring significantly impacts the biological activity of thiobenzanilides. For example, 2,4-dihydroxythis compound and its analogues exhibit strong biological activity. Studies revealed that their fungistatic activity against various yeast and mould strains is influenced by their lipophilicity and electronic properties, which can be modified by altering the substituents on the phenyl ring [].

Q8: What analytical techniques are used to monitor the oxidation of this compound?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be a valuable technique for monitoring the oxidation of this compound []. The method allows for the separation and simultaneous determination of this compound and its various oxidation products, providing insights into the reaction kinetics and mechanism.

Q9: What are some historical milestones in this compound research?

A: Early research on thiobenzanilides focused on their synthesis and conformational analysis, utilizing IR spectroscopy and later DFT calculations [, ]. The discovery of their biological activity, particularly against Mycobacterium tuberculosis and other atypical strains, marked a significant milestone [, ]. Subsequent research focused on understanding the structure-activity relationship and developing more potent and selective analogues [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。